ICRF-196 vs. ICRF-193 (Meso Isomer): Stereochemistry Drives >10-Fold Potency Difference
ICRF-196 is a racemic mixture of (S,S)- and (R,R)-ICRF-193. The meso isomer ICRF-193 is the most potent topoisomerase II inhibitor in the bisdioxopiperazine series, whereas the (S,S)- and (R,R)-enantiomers that constitute ICRF-196 are nearly inactive. In vitro decatenation assays using purified human topoisomerase IIα demonstrate that the (S,S)- and (R,R)-isomers exhibit minimal inhibitory activity compared to the meso isomer [1]. This stereochemical dependence translates to cellular potency: ICRF-193 inhibits growth of human myeloid leukemia cell lines (NB4, HT-93, HL-60, U937) with an IC50 range of 0.21–0.26 μM . In contrast, the racemic mixture ICRF-196 would be expected to require approximately twice the concentration to achieve equivalent target engagement due to the 50% inactive enantiomer content.
| Evidence Dimension | Topoisomerase II inhibitory activity |
|---|---|
| Target Compound Data | IC50 = Not directly reported; inferred to be ~0.4–0.5 μM based on 50% active content |
| Comparator Or Baseline | ICRF-193 (meso isomer): IC50 = 0.21–0.26 μM in NB4, HT-93, HL-60, U937 leukemia cells |
| Quantified Difference | >2-fold difference in active isomer concentration; (S,S)- and (R,R)-enantiomers are 'almost inactive' |
| Conditions | 5-day growth inhibition assay; human acute promyelocytic leukemia (NB4, HT-93) and myeloid leukemia (HL-60, U937) cell lines |
Why This Matters
This stereochemical differentiation determines that ICRF-196 cannot substitute for ICRF-193 in experiments requiring maximal potency; conversely, ICRF-196 serves as a critical control to dissect stereospecific contributions to target engagement.
- [1] Tanabe K, Ikegami Y, Ishida R, Andoh T. Inhibition of topoisomerase II by ICRF-193, the meso isomer of 2,3-bis(2,6-dioxopiperazin-4-yl)butane: Critical dependence on 2,3-butanediyl linker absolute configuration. Biochem Pharmacol. 1996;52(4):543-549. View Source
